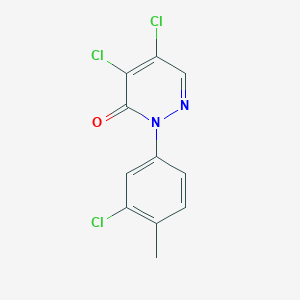
Pivaloyl isothiocyanate
説明
Pivaloyl isothiocyanate is a compound with the molecular formula C6H9NOS . It is also known by other names such as 2,2-DIMETHYLPROPANOYL ISOTHIOCYANATE .
Synthesis Analysis
The synthesis of a compound related to this compound, N-((4-acetylphenyl)carbamothioyl)pivalamide, was achieved by inert refluxing this compound and 4-aminoacetophenone in dry acetone .Molecular Structure Analysis
The molecular weight of this compound is 143.21 g/mol . The IUPAC name for this compound is 2,2-dimethylpropanoyl isothiocyanate .Chemical Reactions Analysis
Isothiocyanates, such as this compound, are bioactive products resulting from enzymatic hydrolysis of glucosinolates, which are abundant secondary metabolites in the botanical order Brassicales .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 61.5 Ų . It has a complexity of 162 and a covalently-bonded unit count of 1 .科学的研究の応用
Synthesis of Pharmaceutical and Organic Intermediates
Pivaloyl isothiocyanate plays a significant role in the synthesis of various pharmaceutical and organic intermediates. It has been utilized in the development of novel methods for synthesizing D-glucopyranosyl isothiocyanate, providing important intermediates for creating glycosyl derivatives like thioureas, nucleosides, heterocyclic compounds, and polypeptides (Zhou Guo-bin, 2006).
Development of N-Hydrogen Bonds in Chemical Compounds
This compound has been used in the synthesis of 1-acyl urea compounds. These compounds exhibit interesting molecular characteristics, such as intra- and intermolecular N–H•••O=C hydrogen bonds, which contribute significantly to the stabilization and structure of these chemical entities (A. Saeed et al., 2021).
Application in Organic Synthesis and Catalysis
The use of this compound extends to organic synthesis and catalysis. For example, it has been used in the Rh(III)-catalyzed C-H activation process, which is crucial for the synthesis of complex organic compounds (T. Hyster et al., 2013).
Use in Fluorescent Dyes and Data Systems
This compound derivatives have been synthesized for use in fluorescent dyes, demonstrating strong fluorescence and ultrafast decay, which are advantageous for applications in fast data systems like fiber optics (H. Langhals et al., 2021).
Protection of Nucleosides and Other Chemical Entities
It has been employed as a protective group in nucleoside synthesis, demonstrating efficiency and selectivity under various conditions (M. Sobkowski, 2010). Additionally, its modified form, cyanopivaloyl, has been used as a protecting group in oligosaccharide assembly, offering benefits like stability and easy removal under mild conditions (A. Volbeda et al., 2016).
Enhancement of Material Properties
This compound derivatives have been used to improve the resistance of nanocellulose against thermal depolymerization, enhancing thermal stability, which is valuable in various material applications (M. Agustin et al., 2017).
Multifaceted Chemical Syntheses
Its utility is also seen in diverse chemical syntheses, such as the creation of γ-lactams, isoquinolinones, pyridines,and various other complex organic structures, demonstrating its versatility in organic chemistry. For instance, in the synthesis of γ-lactams, it is used in reactions involving Rh(III)-catalyzed C-H activation and annulation processes, which are key for creating compounds with specific stereocenters (T. Hyster et al., 2013), (J. Neely & T. Rovis, 2013).
Asymmetric Synthesis and Catalyst Development
This compound derivatives are instrumental in asymmetric synthesis, aiding in the development of chiral catalysts. For example, a study on the asymmetric C–H annulation of indoles used O-pivaloyl 1-indolehydroxamic acid, leading to the synthesis of new 1,2-dihydro-3H-imidazo[1,5-a]indol-3-one derivatives with excellent enantioselectivity (Xiaohong Chen et al., 2017).
Advancement in Material Science and Nanotechnology
The modification of nanocellulose with this compound derivatives leads to improved material properties, such as enhanced resistance against thermal depolymerization. This modification technique can significantly increase the thermal stability of nanocellulose, making it more suitable for various industrial applications (M. Agustin et al., 2017).
作用機序
Target of Action
Pivaloyl isothiocyanate, like other isothiocyanates, exhibits various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . It has been shown to interact with a variety of enzymes, such as acetyl cholinesterase (AChE), butyl cholinesterase (BChE), alpha amylase, and urease . These enzymes play crucial roles in various biological processes, and their modulation can lead to significant changes in cellular function.
Mode of Action
The primary mechanism of action of isothiocyanates, including this compound, is through the induction of apoptosis and inhibition of the cell cycle . This is particularly relevant in the context of cancer cells, where the compound can induce cell death and prevent the proliferation of cancerous cells .
Biochemical Pathways
Isothiocyanates can modulate a large number of cancer-related targets or pathways, including the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and inhibition of macrophage . These biochemical pathways are critical for maintaining cellular homeostasis, and their disruption can lead to various disease states.
Result of Action
The result of this compound’s action can be seen at the molecular and cellular levels. At the molecular level, it interacts with various enzymes and modulates their activity . At the cellular level, it can induce apoptosis and inhibit the cell cycle , leading to cell death and prevention of cell proliferation, particularly in cancer cells.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its interaction with its targets . Additionally, the presence of other compounds in the environment can also influence its action. For example, the presence of certain solvents can enhance or inhibit the compound’s interaction with its targets .
将来の方向性
Pivaloyl isothiocyanate and related compounds have potential for future research and applications. For instance, N-((4-acetylphenyl)carbamothioyl)pivalamide, synthesized from this compound, has been studied as a multi-targeted chemical that might be exploited as a drug-like contender in the future .
生化学分析
Biochemical Properties
Pivaloyl isothiocyanate plays a significant role in biochemical reactions, particularly in the synthesis of bioactive compounds. It interacts with various enzymes, proteins, and other biomolecules through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins and enzymes. For instance, this compound has been shown to inhibit the activity of certain enzymes by modifying their active sites, thereby altering their catalytic functions .
Cellular Effects
This compound influences various cellular processes by interacting with key cellular components. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. It can also interact with DNA and RNA, causing changes in gene expression. The binding interactions of this compound with biomolecules are primarily driven by its isothiocyanate group, which is highly reactive towards nucleophilic sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enzyme inhibition and modulation of gene expression. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through pathways that involve conjugation with glutathione, followed by enzymatic degradation. These metabolic processes can affect the levels of metabolites within the cell, influencing overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biochemical activity. For example, this compound can be transported into cells via facilitated diffusion and may accumulate in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
特性
IUPAC Name |
2,2-dimethylpropanoyl isothiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-6(2,3)5(8)7-4-9/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZRSVQOVMQGBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3372843.png)

![2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide](/img/structure/B3372865.png)
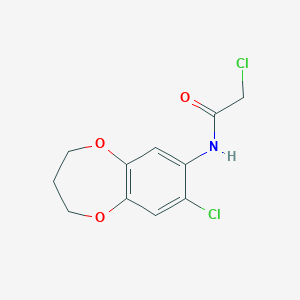
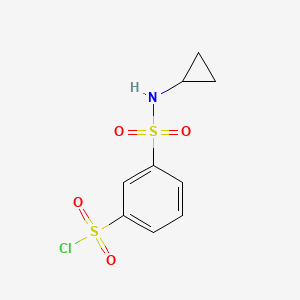

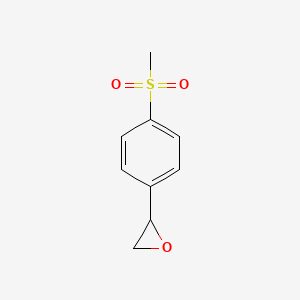


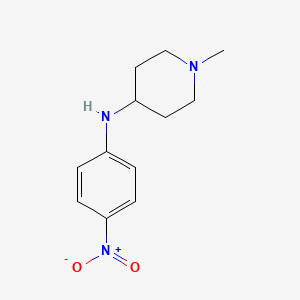

![1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3372932.png)
![1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B3372937.png)
